4,4',4''-Trifluorotrityl Bromide
Overview
Description
4,4',4''-Trifluorotrityl Bromide is a useful research compound. Its molecular formula is C19H12BrF3 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Monitoring and Toxicology
Brominated compounds, including various bromophenols and brominated flame retardants, have been extensively studied for their environmental presence, toxicology, and impact on ecosystems and human health. Research focuses on understanding their concentrations in different environmental compartments, toxicokinetics, and toxicodynamics. For instance, 2,4,6-Tribromophenol, a widely produced brominated phenol, is analyzed for its environmental concentrations and toxicological effects. These studies highlight the importance of monitoring and assessing the risks associated with brominated compounds in the environment (Koch & Sures, 2018).
Organic Synthesis and Chemical Reactions
Brominated compounds play a crucial role in organic synthesis and chemical reactions. They are used as intermediates, catalysts, or reactants in various chemical processes. The review on the use of trifluoromethanesulfonic acid in organic synthesis, for example, showcases the importance of highly reactive compounds in promoting a variety of chemical transformations, including electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds. Such research provides insights into the chemical properties and reactivity of brominated compounds, potentially including "4,4',4''-Trifluorotrityl Bromide" (Kazakova & Vasilyev, 2017).
Photocatalysis and Environmental Applications
Brominated compounds are also explored in the field of photocatalysis, where they can act as photocatalysts or play a role in the synthesis of photocatalytic materials. These applications are important for environmental remediation, including water purification, and for the development of sustainable energy solutions through photocatalytic water splitting and carbon dioxide reduction. The review on g-C3N4-based photocatalysts, although not directly related to "this compound," illustrates the potential for brominated compounds in enhancing photocatalytic performance and enabling various environmental and energy-related applications (Wen et al., 2017).
Safety and Hazards
4,4’,4’'-Trifluorotrityl Bromide is classified as corrosive to metals, and it causes severe skin burns and eye damage . It is advised to avoid breathing its dusts or mists, and protective clothing and eye protection should be worn when handling it . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides.
Result of Action
As it is used in proteomics research , it may induce changes at the protein level, but the specific effects would depend on the target and the context of use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’,4’'-Trifluorotrityl Bromide. It is sensitive to moisture and should be stored under inert gas . These factors should be considered when handling and storing the compound to ensure its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
4,4’,4’'-Trifluorotrityl Bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an electrophilic reagent, which allows it to participate in reactions that involve the transfer of electrons. This compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . These interactions are crucial in studying enzyme mechanisms and protein modifications.
Cellular Effects
The effects of 4,4’,4’'-Trifluorotrityl Bromide on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the activity of key signaling proteins, leading to changes in cellular responses. Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, 4,4’,4’'-Trifluorotrityl Bromide exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . This compound can also influence gene expression by interacting with DNA-binding proteins or transcription factors, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’,4’'-Trifluorotrityl Bromide can change over time. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4’,4’'-Trifluorotrityl Bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses can result in severe toxicity, including damage to vital organs and tissues.
Metabolic Pathways
4,4’,4’'-Trifluorotrityl Bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect the levels of metabolites by modifying the activity of key enzymes involved in metabolic processes. For example, the compound can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, 4,4’,4’'-Trifluorotrityl Bromide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular size .
Subcellular Localization
4,4’,4’'-Trifluorotrityl Bromide is localized to specific subcellular compartments, where it can interact with target biomolecules . Its activity and function are influenced by its localization, with certain cellular compartments providing an optimal environment for its interactions. Post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its effectiveness in biochemical reactions .
Properties
IUPAC Name |
1-[bromo-bis(4-fluorophenyl)methyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3/c20-19(13-1-7-16(21)8-2-13,14-3-9-17(22)10-4-14)15-5-11-18(23)12-6-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCGODRYMABQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347854 | |
Record name | 4,4',4''-Trifluorotrityl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200004-38-2 | |
Record name | 4,4',4''-Trifluorotrityl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-Trifluorotrityl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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